molecular formula C13H17ClN2O3S B2720857 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide CAS No. 896315-66-5

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide

Cat. No.: B2720857
CAS No.: 896315-66-5
M. Wt: 316.8
InChI Key: CCZSSJPDZHPGPC-UHFFFAOYSA-N
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Description

N-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide is a sulfonamide derivative featuring a pyrrolidinone core substituted with a 4-chlorophenyl group. The sulfonamide moiety (-SO₂NH₂) is linked to the pyrrolidinone ring at the 3-position. Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite .

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-2-7-20(18,19)15-11-8-13(17)16(9-11)12-5-3-10(14)4-6-12/h3-6,11,15H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZSSJPDZHPGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid or a γ-lactam.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolidinone intermediate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone or sulfoxide, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound could be used in studies of enzyme inhibition or as a probe in biochemical assays.

    Materials Science: Its unique structure might make it useful in the design of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound A : N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide (from )
  • Core Structure : Cyclopentane ring fused with a pyrrolo-pyridine system.
  • Key Substituents: Cyclopropanesulfonamide group. Nitro (-NO₂) and ethyl (-C₂H₅) substituents.
  • The 4-chlorophenyl group in the target compound may enhance lipophilicity compared to Compound A’s nitro group, which introduces polarity .
Compound B : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (from )
  • Core Structure : Pyrazole ring.
  • Key Substituents :
    • 3-Chlorophenylsulfanyl (-S-C₆H₄-Cl) group.
    • Trifluoromethyl (-CF₃) and aldehyde (-CHO) groups.
  • Comparison :
    • The sulfonamide group in the target compound offers hydrogen-bonding capabilities, unlike the sulfanyl group in Compound B.
    • The trifluoromethyl group in Compound B may improve metabolic stability compared to the target’s 4-chlorophenyl group .
Compound C : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (from )
  • Core Structure: Pyrazolo-pyrimidine fused with a chromenone system.
  • Key Substituents: Dual fluorine atoms on the chromenone ring. Methylbenzenesulfonamide group.
  • Comparison: Compound C’s extended aromatic system likely enhances DNA/protein binding, contrasting with the simpler pyrrolidinone in the target compound. Fluorine substituents in Compound C may increase bioavailability compared to the target’s chlorine atom .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound ~328.8 (calculated) Not reported Sulfonamide, 4-chlorophenyl
Compound A () ~450 (estimated) Not reported Cyclopropanesulfonamide, NO₂
Compound C () 589.1 175–178 Fluorine, chromenone
  • Comparison :
    • Compound C’s higher molecular weight and fluorine content suggest enhanced thermal stability (evidenced by melting point) compared to the target compound.
    • The target’s lower molecular weight may improve solubility in aqueous media .

Biological Activity

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a 4-chlorophenyl group, a pyrrolidinone ring, and a sulfonamide moiety, which are crucial for its biological activity. The molecular formula is C15H20ClN2O3SC_{15}H_{20}ClN_2O_3S, with a molecular weight of approximately 360.85 g/mol.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease, which are critical in neurological and gastrointestinal functions respectively .
  • Receptor Interaction : It may modulate receptor activity, impacting cellular signaling pathways associated with inflammation and cancer progression .

Antibacterial Activity

Research indicates that this compound exhibits moderate to strong antibacterial properties against several bacterial strains. The following table summarizes the antibacterial efficacy:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

The compound's sulfonamide group is particularly noted for enhancing antibacterial action due to its structural similarity to para-aminobenzoic acid (PABA), which is vital for bacterial folate synthesis .

Enzyme Inhibition

Inhibitory studies have demonstrated that this compound effectively inhibits AChE with varying IC50 values. The following table presents the IC50 values for selected compounds related to this class:

Compound IDIC50 (µM)Target Enzyme
7l2.14 ± 0.003Acetylcholinesterase
7m0.63 ± 0.001Acetylcholinesterase
7n5.00 ± 0.005Urease

These findings suggest potential applications in treating conditions like Alzheimer's disease and other cholinergic dysfunctions .

Cancer Therapeutics

A study explored the anticancer properties of related sulfonamide derivatives, highlighting their ability to induce apoptosis in cancer cell lines through inhibition of specific signaling pathways. For instance, compounds with similar structures showed effectiveness in inhibiting tumor growth in xenograft models, suggesting that this compound may also possess anticancer properties .

Hypoglycemic Effects

Another area of research focused on the hypoglycemic effects of sulfonamide derivatives. In vivo studies indicated that these compounds could lower blood glucose levels in diabetic models, likely through modulation of insulin secretion or enhancement of glucose uptake by tissues .

Q & A

Q. Basic

  • 1H/13C NMR : Assign peaks for the 4-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and pyrrolidinone carbonyl (δ ~170–175 ppm in 13C). Confirm sulfonamide linkage via NH proton (δ ~8–10 ppm, broad) .
  • High-Resolution MS : Verify molecular ion [M+H]+ at m/z 343.07 (C13H15ClN2O3S) with isotopic patterns matching chlorine .

What structure-activity relationships (SAR) are observed between this compound and its structural analogs?

Advanced
Comparative SAR studies highlight:

  • Pyrrolidinone Core : Essential for binding to neurological targets (e.g., acetylcholinesterase in Alzheimer’s models) .
  • 4-Chlorophenyl Group : Enhances lipophilicity and receptor affinity; substitution with bulkier groups (e.g., benzyl) reduces solubility .
  • Sulfonamide Linkage : Critical for metabolic stability; replacement with carboxamide decreases plasma half-life .

What experimental strategies can identify biological targets of this compound in neurodegenerative disease models?

Q. Advanced

  • Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins (e.g., enzymes, receptors) .
  • Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify inhibition of tau kinases (e.g., GSK-3β) .
  • In Silico Docking : Predict binding to acetylcholinesterase (PDB ID: 4EY7) using AutoDock Vina .

How can in vivo pharmacokinetic (PK) studies be designed to evaluate blood-brain barrier (BBB) penetration?

Q. Advanced

  • Animal Models : Administer compound intravenously (1–5 mg/kg) to rodents; measure plasma and brain tissue concentrations via LC-MS/MS .
  • BBB Permeability Metrics : Calculate logBB (log[brain]/[plasma]); values >−1 indicate favorable penetration .
  • Metabolite Profiling : Identify sulfone or hydroxylated metabolites using hepatic microsomes .

What crystallographic methods are suitable for resolving conformational flexibility in the pyrrolidinone ring?

Q. Advanced

  • Single-Crystal X-Ray Diffraction : Use SHELX for structure refinement. Key parameters:
    • Space group determination (e.g., P21/c).
    • Hydrogen bonding analysis (e.g., N–H···O interactions stabilizing the sulfonamide group) .
  • Dynamic NMR : Monitor ring puckering via variable-temperature 1H NMR (e.g., coalescence of diastereotopic protons) .

How should researchers address contradictions between in vitro potency and in vivo efficacy data?

Q. Advanced

  • Solubility-Permeability Trade-off : Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal absorption .
  • Metabolic Stability Assays : Incubate with liver microsomes; correlate half-life (t1/2) with in vivo exposure .
  • Prodrug Strategies : Mask sulfonamide as a tert-butyl carbamate to enhance bioavailability .

What analytical methods validate purity and stability under physiological conditions?

Q. Basic

  • HPLC-UV/ELS : Use C18 columns (gradient: 5–95% acetonitrile/water) with detection at 254 nm .
  • Forced Degradation Studies : Expose to pH 1–13, heat (40–60°C), and light (ICH Q1B) to identify degradation products .

How can computational modeling predict off-target interactions with cytochrome P450 enzymes?

Q. Advanced

  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Molecular Dynamics Simulations : Simulate binding to CYP2C9 (PDB ID: 1R9O) to assess competitive inhibition .

What combination therapies could enhance its antineoplastic potential?

Q. Advanced

  • Synergy Screening : Pair with vemurafenib (BRAF inhibitor) in melanoma cell lines (e.g., A375); assess apoptosis via Annexin V/PI staining .
  • ADC Development : Conjugate with anti-AXL antibodies via cleavable linkers (e.g., valine-citrulline) for targeted delivery .

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